molecular formula C15H14N2OS2 B4355349 5-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-3-thiophenecarboxamide

5-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-3-thiophenecarboxamide

Cat. No.: B4355349
M. Wt: 302.4 g/mol
InChI Key: YGQZFSMYBGULDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-3-thiophenecarboxamide is a complex organic compound belonging to the benzothiazole family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-3-thiophenecarboxamide typically involves multiple steps, starting with the formation of the benzothiazole core. One common method includes the cyclization of 2-aminothiophene derivatives with carboxylic acid chlorides under specific conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and advanced reaction monitoring techniques can help optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of sulfoxides and sulfones.

  • Reduction: Production of reduced benzothiazole derivatives.

  • Substitution: Introduction of various alkyl or aryl groups at different positions on the benzothiazole ring.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound include its potential use as an antibacterial or antifungal agent. Research has shown that benzothiazole derivatives exhibit significant biological activity against various pathogens.

Medicine: In the medical field, 5-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-3-thiophenecarboxamide may be explored for its therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In industry, this compound can be utilized in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The thiophene ring and benzothiazole moiety can bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Benzothiazole derivatives: These compounds share the benzothiazole core but may have different substituents.

  • Thiophene derivatives: Compounds containing thiophene rings with various functional groups.

  • Carboxamide derivatives: Similar structures with carboxamide groups attached to different aromatic rings.

Uniqueness: 5-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-3-thiophenecarboxamide stands out due to its specific combination of functional groups and its potential applications across multiple scientific fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

5-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS2/c1-3-11-7-10(8-19-11)14(18)17-15-16-12-5-4-9(2)6-13(12)20-15/h4-8H,3H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQZFSMYBGULDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-3-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
5-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-3-thiophenecarboxamide
Reactant of Route 3
5-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-3-thiophenecarboxamide
Reactant of Route 4
5-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-3-thiophenecarboxamide
Reactant of Route 5
5-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-3-thiophenecarboxamide
Reactant of Route 6
Reactant of Route 6
5-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-3-thiophenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.